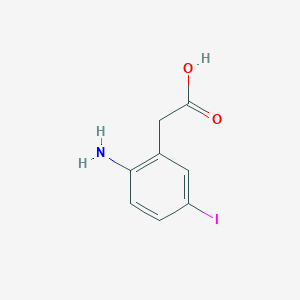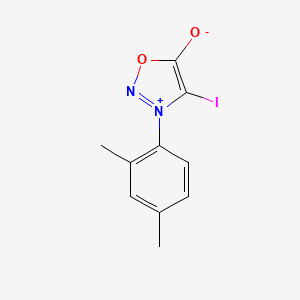![molecular formula C11H6BrClN4 B13083771 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 852313-97-4](/img/structure/B13083771.png)
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with bromine and chlorine atoms. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
The synthesis of 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with suitable reagents to form the pyrazolo[3,4-D]pyrimidine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interfere with protein-protein interactions, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-B]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
1-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-D]pyrimidine: This compound contains an imidazole ring instead of a pyrazole ring.
1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-C]pyridine: This compound has a different arrangement of the nitrogen atoms in the pyridine ring, leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
852313-97-4 |
|---|---|
Formule moléculaire |
C11H6BrClN4 |
Poids moléculaire |
309.55 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H |
Clé InChI |
YUXGRVCLWMPBBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)


![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)




![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)

![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)
